molecular formula B2O3 B1627837 Boron-11B oxide CAS No. 77704-22-4

Boron-11B oxide

Cat. No. B1627837
M. Wt: 70.017 g/mol
InChI Key: JKWMSGQKBLHBQQ-ZCWHFVSRSA-N
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Patent
US04550204

Procedure details

152 parts by weight salicyclic acid hydrazide was heated with 152 parts by weight salicylic-acid methyl ester and 3 parts by weight boron trioxide in 230 parts by weight paraffin (viscosity at 60° C.: 100 m Pa s) to 140° to 150° C. while stirring vigorously. Methanol produced during the reaction was distilled off by a column. After about 3 hours, the reaction was completed. The now viscous reaction mixture was cooled down to 50° to 60° C., treated with alcohol (methanol or ethanol) and the mixture was stirred very vigorously at about 50° to 60° C. The yellow-colored alcohol phase was decanted from the viscous paste and the process was repeated until discoloration was complete. After separating the washing alcohol, drying in a vacuum at about 100° C. was performed. 460 parts by weight of a colorless viscous paste was obtained, consisting of 230 parts by weight N,N'-bis(salicyloyl)hydrazine (85% yield) and 230 parts by weight paraffin. By dissolving the paraffin with methylene chloride and boiling-out the solid matter with methanol, N,N'-bis(salicyloyl)hydrazine with a melting and decomposition range of 305° to 310° C. was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
230
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:10][NH2:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C[O:13][C:14](=O)[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[OH:17].B(OB=O)=O>CO>[C:1]([NH:10][NH:11][C:14](=[O:13])[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[OH:17])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=1C(O)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)OB=O
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
230
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off by a column
TEMPERATURE
Type
TEMPERATURE
Details
The now viscous reaction mixture was cooled down to 50° to 60° C.
ADDITION
Type
ADDITION
Details
treated with alcohol (methanol or ethanol)
STIRRING
Type
STIRRING
Details
the mixture was stirred very vigorously at about 50° to 60° C
CUSTOM
Type
CUSTOM
Details
The yellow-colored alcohol phase was decanted from the viscous paste
CUSTOM
Type
CUSTOM
Details
After separating the washing alcohol
CUSTOM
Type
CUSTOM
Details
drying in a vacuum at about 100° C.
CUSTOM
Type
CUSTOM
Details
460 parts by weight of a colorless viscous paste was obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)NNC(C=1C(O)=CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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